molecular formula C12H20FNO3 B1404248 tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate CAS No. 1001161-82-5

tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate

Cat. No. B1404248
M. Wt: 245.29 g/mol
InChI Key: LZCGMXWLFIVGKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate” can be represented by the InChI code: 1S/C10H16FNO3/c1-10 (2,3)15-9 (14)12-4-7 (5-12)8 (11)6-13/h13H,4-6H2,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical form of “tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate” is oil . It has a molecular weight of 217.24 g/mol . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : Studies on the synthesis of compounds structurally similar to tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate have shown diverse methods and yields. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process involving acylation, sulfonation, and substitution (Wang, Xu, Tang, & Xu, 2015).

  • Characterization Techniques : Various characterization techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis have been used for compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Structural Studies

  • Crystal Structure Analysis : X-ray crystallography has been used to determine the structures of similar compounds, revealing details such as molecular packing, hydrogen bonding patterns, and spatial arrangements. For instance, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate showed strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Biological Applications

  • Antibacterial and Anthelmintic Activity : Some structurally related compounds have been evaluated for their biological activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).

Safety And Hazards

For safety information and potential hazards associated with “tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate”, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl 3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-6-4-5-9(7-14)10(13)8-15/h15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCGMXWLFIVGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C(CO)F)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate

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